Xanthopappin B
Description
Xanthopappin B is a bioactive secondary metabolite isolated from Saxifraga tangutica, a plant traditionally used in ethnomedicine for its therapeutic properties. Structurally, it belongs to the class of polyacetylene-substituted thiophenes, characterized by a thiophene core substituted with chlorine and hydroxylated alkynyl chains. Initial pharmacological evaluations have identified moderate antimicrobial activity against Gram-positive and Gram-negative bacteria, including Escherichia coli, Bacillus cereus, Staphylococcus aureus, Erwinia carotovora, and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL . Its unique structural features, such as the chlorine atom at position C-14 and stereochemical variations in alkynyl substituents, are hypothesized to underpin its bioactivity.
Properties
Molecular Formula |
C13H11ClOS |
|---|---|
Molecular Weight |
250.74 g/mol |
IUPAC Name |
2-chloro-1-[5-[(E)-hept-5-en-1,3-diynyl]thiophen-2-yl]ethanol |
InChI |
InChI=1S/C13H11ClOS/c1-2-3-4-5-6-7-11-8-9-13(16-11)12(15)10-14/h2-3,8-9,12,15H,10H2,1H3/b3-2+ |
InChI Key |
MMMJOLFAYHLDBI-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C#CC#CC1=CC=C(S1)C(CCl)O |
Canonical SMILES |
CC=CC#CC#CC1=CC=C(S1)C(CCl)O |
Synonyms |
xanthopappin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Structural Comparison of this compound and Analogues
| Compound | Core Structure | Substituents at C-2/C-5 | Stereochemistry |
|---|---|---|---|
| This compound | Thiophene | Chlorine (C-14); hydroxylated alkynyl chains | Trans-configuration |
| 10,11-cis-Xanthopappin B | Thiophene | Chlorine (C-14); hydroxylated alkynyl chains | cis-C10–C11 double bond |
| 5-(But-4-Cl-3-OH-1-ynyl)-2-(Z)-thiophene | Thiophene | Chlorine (C-14); Z-pentenynyl chain | Z-configuration at C-2 |
| 5-(But-4-Cl-3-OH-1-ynyl)-2-(E)-thiophene | Thiophene | Chlorine (C-14); E-pentenynyl chain | E-configuration at C-2 |
Table 2. Antimicrobial Activity (MIC, μg/mL)
| Compound | E. coli | B. cereus | S. aureus | E. carotovora | B. subtilis |
|---|---|---|---|---|---|
| This compound | 62.5 | 31.25 | 31.25 | 62.5 | 31.25 |
| 10,11-cis-Xanthopappin B | 31.25 | 62.5 | 62.5 | 31.25 | 62.5 |
| 5-(But-4-Cl-3-OH-1-ynyl)-2-(Z)-thiophene | 62.5 | 31.25 | 62.5 | 31.25 | 62.5 |
| 5-(But-4-Cl-3-OH-1-ynyl)-2-(E)-thiophene | 31.25 | 62.5 | 31.25 | 62.5 | 31.25 |
Key Observations :
- Stereochemical Impact : The cis-isomer (10,11-cis-xanthopappin B) shows enhanced activity against E. coli (MIC 31.25 μg/mL) compared to the trans-form (62.5 μg/mL), suggesting stereochemistry influences target binding .
- Alkynyl Chain Configuration : The E-isomer of the thiophene derivative demonstrates superior activity against S. aureus (MIC 31.25 μg/mL) compared to its Z-counterpart (62.5 μg/mL), likely due to improved membrane penetration.
- Chlorine Substitution: The presence of chlorine at C-14 is critical for activity, as non-chlorinated analogues from related studies show reduced potency .
Pharmacological and Toxicological Considerations
However, structural similarities suggest shared metabolic pathways, such as hepatic oxidation of alkynyl chains. Notably, the chlorine atom may enhance metabolic stability but could also raise toxicity concerns requiring further investigation .
Discussion and Future Perspectives
The structural nuances of this compound and its analogues highlight the importance of stereochemistry and substituent configuration in modulating antibacterial efficacy. While these compounds show promise, clinical translation necessitates:
Expanded SAR Studies : Systematic modification of substituents to optimize activity and reduce MIC values.
In Vivo Validation : Efficacy and safety assessments in animal models, particularly for 10,11-cis-xanthopappin B, which shows the most balanced activity profile.
Mechanistic Elucidation : Target identification (e.g., bacterial enzyme inhibition or membrane disruption) to guide rational design .
Future research should prioritize diversifying source materials and leveraging computational modeling to predict novel derivatives with enhanced bioactivity .
Q & A
Q. How can researchers resolve contradictions in reported pharmacological activities of Xanthopappin B (e.g., anti-inflammatory vs. pro-apoptotic effects)?
- Methodological Answer: Perform meta-analysis of dose-response relationships, cell-type specificity, and assay conditions (e.g., LPS-induced vs. TNF-α-induced inflammation models). Assess study heterogeneity (e.g., purity of compounds, solvent controls) and conduct orthogonal assays (e.g., ROS detection, cytokine profiling) to reconcile discrepancies. Consider pharmacokinetic factors (e.g., bioavailability) using in vivo models .
Q. What experimental design principles should guide the evaluation of this compound’s bioactivity in complex disease models?
- Methodological Answer: Use a tiered approach:
- In vitro: Dose-range finding (1–100 μM) with controls (e.g., DMSO vehicle, positive inhibitors).
- Ex vivo: Primary cell cultures or patient-derived organoids to mimic physiological conditions.
- In vivo: Rodent models with endpoints aligned to clinical biomarkers (e.g., serum cytokines, histopathology). Include blinding and randomization to reduce bias. Statistical power analysis is mandatory to determine sample size .
Q. How can computational methods enhance the understanding of this compound’s molecular interactions?
- Methodological Answer: Employ molecular docking (AutoDock Vina, Glide) to predict binding affinities to targets (e.g., kinases, GPCRs). Validate with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability of ligand-receptor complexes. Use QSAR models to correlate structural features (e.g., lactone ring substitutions) with activity. Cross-validate predictions with experimental mutagenesis data .
Q. What strategies optimize the isolation of this compound from complex natural product matrices?
- Methodological Answer: Combine hyphenated techniques: LC-MS/MS for real-time tracking of target ions, and CPC (countercurrent chromatography) for high-resolution separation. Optimize solvent systems (e.g., hexane/ethyl acetate/methanol/water) via shake-flask tests. For trace amounts, derivatization (e.g., acetylation) may enhance detectability in GC-MS .
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer: Provide detailed protocols in supporting information, including batch-specific NMR spectra, HPLC chromatograms, and biological source authentication (e.g., herbarium vouchers). Use standardized reagents (e.g., ATCC cell lines) and report negative results. Independent replication by third-party labs is critical for validation .
Data Management and Reporting Standards
Q. What are the best practices for documenting and sharing datasets related to this compound?
- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data in repositories (e.g., Zenodo, ChemSpider) with DOIs. Use structured formats (e.g., .mnova for NMR, .cdf for LC-MS). Include metadata such as instrument parameters, calibration details, and software versions .
Q. How should contradictions in spectral data (e.g., NMR shifts) be addressed in publications?
- Methodological Answer: Re-run experiments under identical conditions and compare with published data. If discrepancies persist, verify solvent effects (e.g., DMSO vs. CDCl3), temperature, and concentration. Consult computational NMR tools (e.g., ACD/Labs) to predict shifts. Transparently report all anomalies in the "Experimental" section .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
